Spacer Length Defines Spatial Control: 46.8 Å for Thiol-PEG12-acid vs. ~32 Å for Thiol-PEG8-acid
The monodisperse dPEG spacer of Thiol-PEG12-acid provides a defined length of 39 atoms, corresponding to 46.8 Å . In contrast, Thiol-PEG8-acid, with its shorter PEG chain, offers an approximate length of ~32 Å (calculated based on 26 atoms from reported 8-unit dPEG structures) . This 14.8 Å difference is not trivial; it dictates the maximum distance between the thiol and carboxylic acid conjugation sites. This precise control over molecular reach is essential for optimizing the orientation of tethered ligands, a factor known to be critical in applications like PROTAC ternary complex formation [1].
| Evidence Dimension | PEG Spacer Length |
|---|---|
| Target Compound Data | 46.8 Å (39 atoms) |
| Comparator Or Baseline | ~32 Å (calculated for Thiol-PEG8-acid, ~26 atoms) |
| Quantified Difference | ~14.8 Å longer |
| Conditions | Theoretical length based on dPEG monomer unit geometry. |
Why This Matters
This length differential directly impacts the spatial separation between conjugated biomolecules, affecting the success of proximity-driven applications like targeted protein degradation.
- [1] PTC-Boc Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Blog post. Available at: https://ptc.bocsci.com/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
